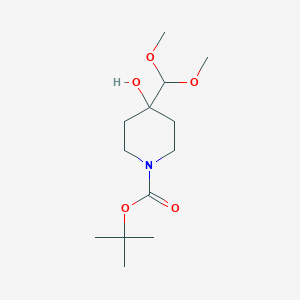

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine

Beschreibung

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a dimethoxymethyl group (-CH(OCH₃)₂), and a hydroxyl (-OH) group at the 4-position. This compound is structurally significant due to its dual functionalization at the 4-position, which enhances its utility in medicinal chemistry and organic synthesis. The Boc group serves as a protective moiety for the amine, enabling selective reactions at other sites .

Eigenschaften

Molekularformel |

C13H25NO5 |

|---|---|

Molekulargewicht |

275.34 g/mol |

IUPAC-Name |

tert-butyl 4-(dimethoxymethyl)-4-hydroxypiperidine-1-carboxylate |

InChI |

InChI=1S/C13H25NO5/c1-12(2,3)19-11(15)14-8-6-13(16,7-9-14)10(17-4)18-5/h10,16H,6-9H2,1-5H3 |

InChI-Schlüssel |

KJSQZSMDUOVYQR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(OC)OC)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the dimethoxymethyl and hydroxyl groups. One common synthetic route includes the following steps:

Protection of Piperidine: The piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of Dimethoxymethyl Group: The protected piperidine is then reacted with formaldehyde dimethyl acetal under acidic conditions to introduce the dimethoxymethyl group.

Analyse Chemischer Reaktionen

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The compound can be reduced to remove the Boc protecting group using strong acids like trifluoroacetic acid (TFA).

Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions

Common reagents and conditions used in these reactions include acids, bases, and oxidizing agents. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is used in various scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its versatile reactivity.

Biological Studies: It is employed in the study of biological pathways and mechanisms, especially those involving piperidine derivatives.

Wirkmechanismus

The mechanism of action of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is primarily related to its role as an intermediate in chemical reactions. The Boc protecting group stabilizes the compound, allowing for selective reactions at other functional sites. The dimethoxymethyl and hydroxyl groups provide reactive sites for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the final product synthesized from this intermediate .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- The dimethoxymethyl and hydroxyl groups in the target compound likely enhance polarity and hydrogen-bonding capacity compared to analogs like 1-Boc-4-methylpiperidine, affecting solubility and reactivity .

- The dual functionalization at the 4-position may complicate synthesis but offers opportunities for multi-step derivatization, similar to 1-Boc-4-(hydroxymethyl)-4-methylpiperidine .

Physicochemical Properties

- Polarity: The presence of hydroxyl and dimethoxymethyl groups increases the topological polar surface area (TPSA), improving aqueous solubility relative to non-polar analogs (e.g., 1-Boc-4-methylpiperidine). For reference, 1-Boc-4-hydroxypiperidine has a TPSA of ~60 Ų .

- Stability : Boc-protected compounds generally exhibit stability under basic conditions but are sensitive to strong acids, as seen in the deprotection of 4-Boc intermediates using HCl .

Biologische Aktivität

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine is characterized by its piperidine ring, which is substituted with a Boc (tert-butyloxycarbonyl) group and two methoxymethyl groups. The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the piperidine ring : This can be achieved through cyclization reactions from appropriate precursors.

- Introduction of the Boc group : The Boc group is introduced via a reaction with Boc anhydride or similar reagents.

- Methoxymethylation : The methoxymethyl groups are added through alkylation reactions using dimethoxymethyl chloride.

The biological activity of 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine can be attributed to its ability to interact with various molecular targets. Its structural features may allow it to act as an enzyme inhibitor or receptor modulator, similar to other piperidine derivatives that have shown activity against specific biological pathways.

In Vitro Studies

Research has demonstrated that compounds derived from piperidine, including 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine, exhibit various biological activities:

- Antimicrobial Properties : Some studies suggest that derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.

- Anticancer Activity : Preliminary investigations indicate that this compound may induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibition of tyrosinase |

Detailed Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various piperidine derivatives, including 1-Boc-4-Dimethoxymethyl-4-hydroxypiperidine. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.

- Anticancer Activity : In vitro assays on human cancer cell lines revealed that the compound could effectively reduce cell viability at concentrations above 10 µM. Further mechanistic studies suggested that it might act through the activation of apoptotic pathways.

- Enzyme Inhibition : The compound showed promise as a tyrosinase inhibitor, which could have implications for treating conditions like hyperpigmentation. The IC50 values obtained were comparable to those of known inhibitors such as kojic acid.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.